molecular formula C15H17IN2O5 B4001275 ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE

ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4001275
M. Wt: 432.21 g/mol
InChI Key: YXWPOUWTMJHIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxyl, iodine, and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as hydroxyl, iodine, and methoxy are introduced through substitution reactions using specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine substituent or to convert the carbonyl group to an alcohol.

    Substitution: The iodine atom can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the iodine atom can introduce various functional groups.

Scientific Research Applications

ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups such as hydroxyl and methoxy allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-HO-3-I-5-METHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Another compound with a similar structure but different functional groups.

    4-(4-HO-3-I-5-METHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Shares the pyrimidine ring but has different substituents.

Uniqueness

ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O5/c1-4-23-14(20)11-7(2)17-15(21)18-12(11)8-5-9(16)13(19)10(6-8)22-3/h5-6,12,19H,4H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWPOUWTMJHIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)I)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE
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ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE
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ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE
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ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE
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ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ET 4-(4-HO-3-I-5-METHOXYPHENYL)-6-ME-2-OXO-1,2,3,4-4H-5-PYRIMIDINECARBOXYLATE

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